

In-Depth Technical Guide: Discovery and Development of CD73-IN-10

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Compound of Interest

Compound Name: CD73-IN-10

Cat. No.: B12417710

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Abstract

CD73-IN-10 is a potent, small-molecule inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. This document provides a comprehensive technical overview of the discovery and development of **CD73-IN-10**, a compound identified as a promising candidate for cancer immunotherapy. The information herein is derived from publicly available patent literature, specifically patent WO2022068929A1, where **CD73-IN-10** is designated as compound 4. This guide details the underlying biological rationale, discovery, quantitative inhibitory activity, and the experimental protocols utilized in its initial characterization.

Introduction: The Role of CD73 in Onco-immunology

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-malignant cells, including immune cells. A key mechanism by which tumors evade immune destruction is through the generation of immunosuppressive molecules. One of the most significant pathways involved in this process is the purinergic signaling pathway, orchestrated by the cell-surface enzymes CD39 and CD73.

CD39 initiates the process by hydrolyzing pro-inflammatory extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).

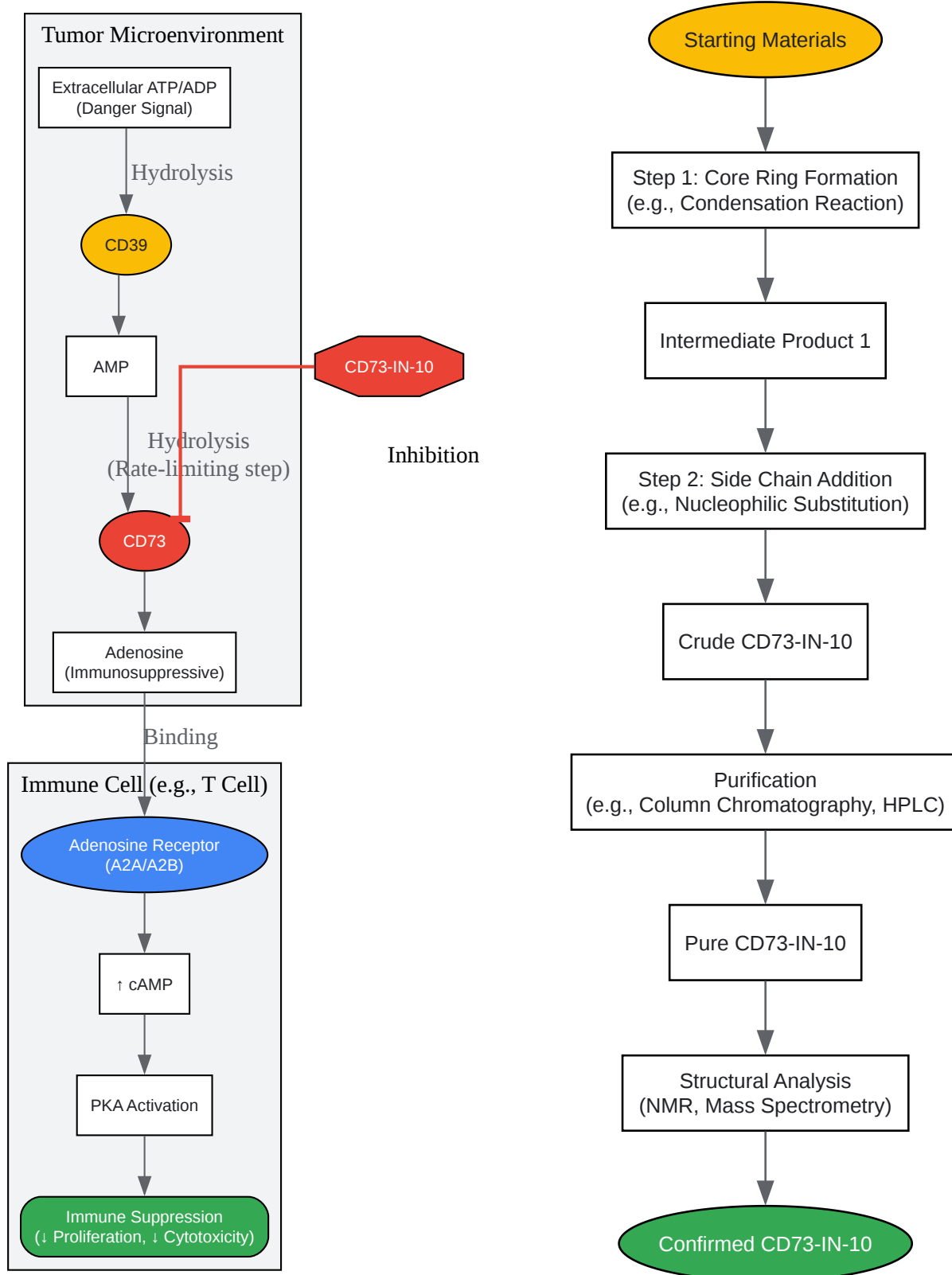
Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored protein, catalyzes the final and rate-limiting step: the dephosphorylation of AMP into adenosine.[1][2][3]

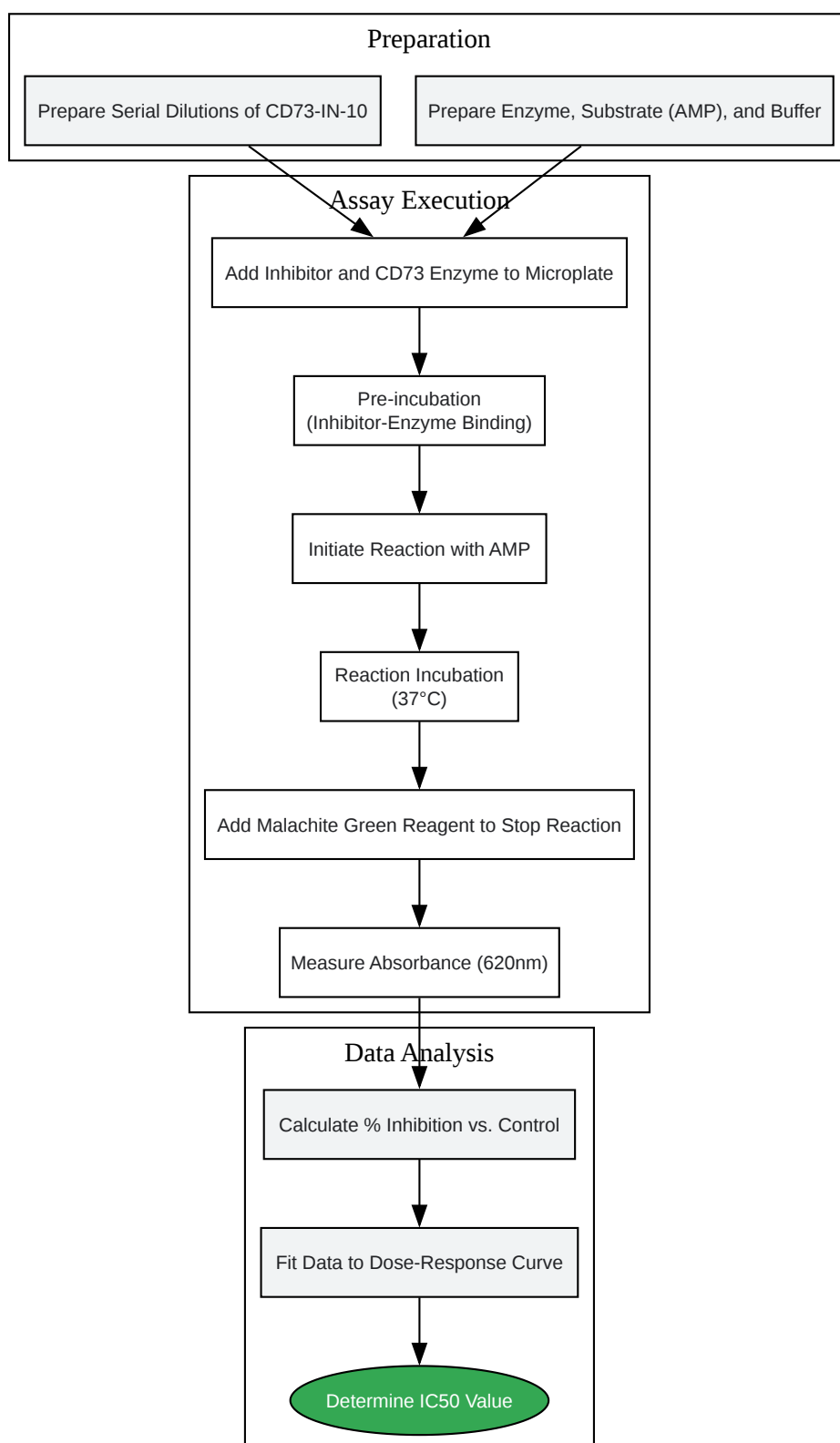
Extracellular adenosine then binds to its receptors, primarily A2A and A2B, on the surface of various immune cells, including T cells, NK cells, and dendritic cells.[4] This interaction triggers a cascade of downstream signaling events that ultimately dampen anti-tumor immune responses.[5] Key immunosuppressive effects of adenosine include:

- Inhibition of T-cell proliferation and effector functions.
- Suppression of NK cell cytotoxicity.
- Promotion of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

Given its pivotal role in creating an "immunosuppressive shield" for tumors, CD73 has emerged as a high-priority target for cancer immunotherapy.[4] The inhibition of CD73 is hypothesized to reverse adenosine-mediated immunosuppression, thereby restoring and enhancing the ability of the immune system to recognize and eliminate cancer cells. This has led to the development of various therapeutic agents targeting CD73, including monoclonal antibodies and small-molecule inhibitors like **CD73-IN-10**.

Signaling Pathway of CD73-mediated Immunosuppression





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